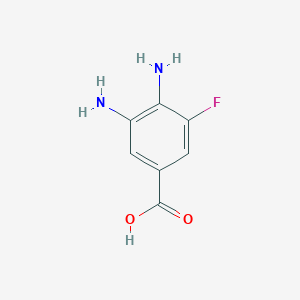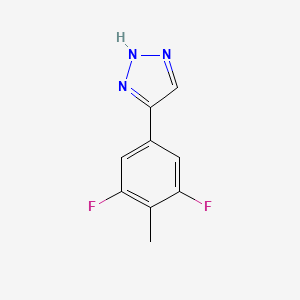
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethylphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-difluoro-4-methylphenylhydrazine with an appropriate alkyne or azide in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the triazole ring.
Substitution: The difluoromethylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can lead to a wide range of substituted triazoles.
科学的研究の応用
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluoromethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3,5-difluoro-4-methylphenyl)phenylmethanone: A compound with a similar difluoromethylphenyl group but different core structure.
3,5-difluoro-4-methylphenyl)propionic acid: Another compound with a difluoromethylphenyl group but different functional groups.
Uniqueness
5-(3,5-difluoro-4-methyl-phenyl)-1H-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity
特性
分子式 |
C9H7F2N3 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
4-(3,5-difluoro-4-methylphenyl)-2H-triazole |
InChI |
InChI=1S/C9H7F2N3/c1-5-7(10)2-6(3-8(5)11)9-4-12-14-13-9/h2-4H,1H3,(H,12,13,14) |
InChIキー |
WXNNCVLIVRLWLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1F)C2=NNN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
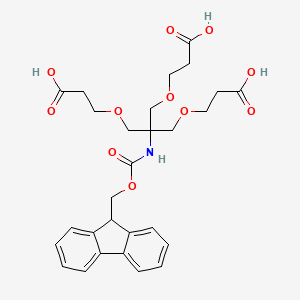
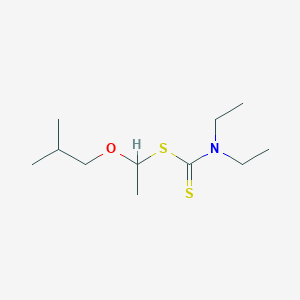
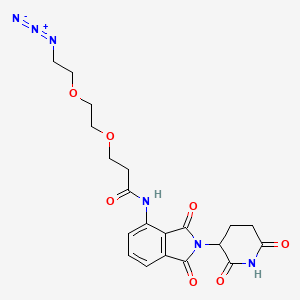
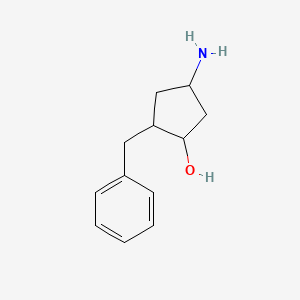

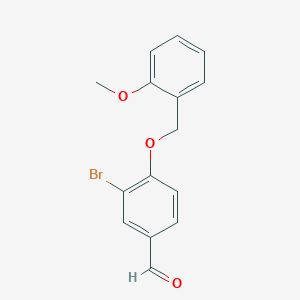
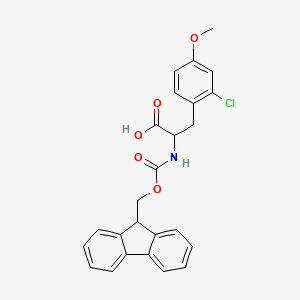
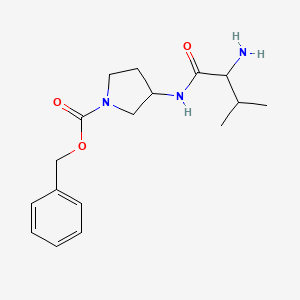
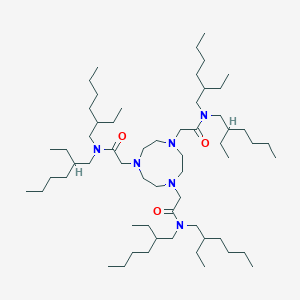
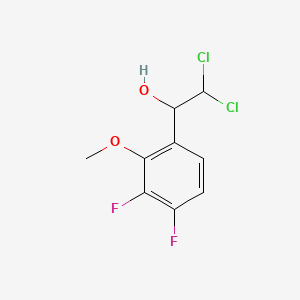
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)
